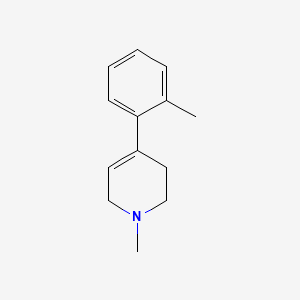1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine
CAS No.: 102417-86-7
Cat. No.: VC1597113
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102417-86-7 |
|---|---|
| Molecular Formula | C13H17N |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | 1-methyl-4-(2-methylphenyl)-3,6-dihydro-2H-pyridine |
| Standard InChI | InChI=1S/C13H17N/c1-11-5-3-4-6-13(11)12-7-9-14(2)10-8-12/h3-7H,8-10H2,1-2H3 |
| Standard InChI Key | BORHNVHYIYTKKC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=CCN(CC2)C |
| Canonical SMILES | CC1=CC=CC=C1C2=CCN(CC2)C |
Introduction
Chemical Identity and Structure
Basic Information
1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine features a tetrahydropyridine ring substituted with a methyl group and a 2-methylphenyl (o-tolyl) group. This compound is structurally similar to other tetrahydropyridine derivatives that have shown neuropharmacological activities. The compound is often studied in its hydrochloride salt form, which enhances its stability and solubility for research applications .
Chemical Identifiers
The hydrochloride salt of 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine is associated with several important identifiers that facilitate its tracking in scientific literature and chemical databases. The compound is registered with CAS number 127382-79-0, which serves as its unique identifier in chemical abstracts . It is also known by synonyms including 2'-Methyl-MPTP hydrochloride and 1-Methyl-4-(o-tolyl)-1,2,3,6-tetrahydropyridine hydrochloride, reflecting its structural features and relationship to similar compounds .
Physical and Chemical Properties
The molecular formula of 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is C₁₃H₁₈ClN, with a corresponding molecular weight of 223.74 g/mol . The base compound (without the hydrochloride) has the formula C₁₃H₁₇N. The compound features a tertiary amine within its tetrahydropyridine ring, which contributes to its basicity and ability to form salts. The presence of the 2-methylphenyl group enhances its lipophilicity, potentially affecting its distribution in biological systems and its ability to cross biological membranes including the blood-brain barrier.
Structural Relationships and Classifications
Structural Analogs
1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine belongs to a class of compounds that includes several structurally related neurotoxins. The compound is particularly notable for its relationship to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), with the primary structural difference being the addition of a methyl group at the 2' position of the phenyl ring. This seemingly minor modification can significantly alter the compound's biological activity and potency .
Classification Table
| Property | 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine HCl |
|---|---|
| Chemical Class | Tetrahydropyridine derivative |
| Functional Groups | Tertiary amine, methylphenyl group |
| CAS Number | 127382-79-0 |
| Molecular Formula | C₁₃H₁₈ClN (hydrochloride salt) |
| Molecular Weight | 223.74 g/mol |
| European Community (EC) Number | 634-400-7 |
| ChEMBL ID | CHEMBL536788 |
Research Applications and Biological Activity
Neuroscience Research
1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine has been utilized in neuroscience research to investigate mechanisms of neurodegeneration and neurotoxicity. Its structural relationship to known dopaminergic neurotoxins makes it valuable for studying processes related to Parkinson's disease and other neurodegenerative conditions. Researchers have explored how subtle structural modifications, such as the 2'-methyl substitution, affect the compound's neurotoxic potential and selectivity for dopaminergic neurons .
Thermoregulation Studies
The compound has been specifically used to study effects on core body temperature in experimental animals. Research using C57BL/6J mice has investigated how 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine affects thermoregulation, providing insights into the relationship between dopaminergic systems and temperature control mechanisms . These studies contribute to our understanding of both the compound's biological effects and the neurological control of body temperature.
Receptor Interactions
The compound's interactions with various neurotransmitter systems, particularly dopaminergic pathways, have been a focus of investigation. Research suggests that like related compounds, 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine may affect dopamine metabolism and signaling, potentially through mechanisms involving monoamine oxidase and subsequent formation of toxic metabolites that target dopaminergic neurons .
Synthesis and Preparation
Preparation of Hydrochloride Salt
Comparative Analysis with Related Compounds
Structural Comparisons
1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine differs from the well-studied neurotoxin MPTP by the addition of a methyl group at the 2' position of the phenyl ring. This structural modification can significantly alter the compound's pharmacological profile, including its potency, selectivity, and metabolic fate. Comparative studies of these structurally related compounds provide valuable insights into structure-activity relationships among tetrahydropyridine derivatives .
Comparison Table of Related Tetrahydropyridine Derivatives
| Compound | Structural Feature | Molecular Formula | CAS Number |
|---|---|---|---|
| 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine HCl | 2'-methyl substitution | C₁₃H₁₈ClN | 127382-79-0 |
| MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | Unsubstituted phenyl | C₁₂H₁₅N | 28289-54-5 |
| 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | 4-fluoro substitution | C₁₂H₁₄FN | 69675-10-1 |
Historical Context and Development
Discovery and Initial Studies
The interest in compounds like 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine emerged largely following the discovery that MPTP could induce Parkinson's-like symptoms in humans and experimental animals. This finding, reported in the early 1980s, led to extensive research into structurally related compounds to understand structure-activity relationships and mechanisms of neurotoxicity. The development and study of various derivatives, including 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine, have contributed significantly to our understanding of selective dopaminergic neurotoxicity .
Evolution of Research Applications
Over time, research involving 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine has expanded beyond basic toxicology to include more sophisticated investigations of neurological mechanisms. The compound's documented effects on core body temperature in C57BL/6J mice, for example, illustrate how research has evolved to explore specific physiological effects of these compounds and their potential relevance to understanding neurological disorders .
Future Research Directions
Methodological Advances
Advances in analytical techniques, including more sensitive detection methods and improved approaches for tracking compounds in biological systems, are likely to enhance future research involving 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine. These methodological improvements may provide more detailed insights into the compound's biological activities and mechanisms of action, potentially revealing previously unrecognized effects and applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume